Fmoc-N-amido-PEG2-azide

PROTAC BET bromodomain linker SAR

Fmoc-N-amido-PEG2-azide is a heterobifunctional polyethylene glycol (PEG) linker belonging to the class of monodisperse PEG derivatives. It contains an Fmoc-protected amine at one terminus and an azide group at the other.

Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
Cat. No. B12432077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-amido-PEG2-azide
Molecular FormulaC21H24N4O4
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C21H24N4O4/c22-25-24-10-12-28-14-13-27-11-9-23-21(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)
InChIKeyBCIGBOVTJXUUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-amido-PEG2-azide: A Heterobifunctional PEG Linker for Bioconjugation and PROTAC Synthesis


Fmoc-N-amido-PEG2-azide is a heterobifunctional polyethylene glycol (PEG) linker belonging to the class of monodisperse PEG derivatives. It contains an Fmoc-protected amine at one terminus and an azide group at the other . The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the Fmoc group is orthogonal and can be removed under basic conditions to yield a free amine for further conjugation . With a molecular formula of C21H24N4O4 and a molecular weight of 396.44 g/mol, it serves as a compact building block in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates, where precise control over linker length and end-group stoichiometry is critical .

Why Generic PEG Linker Substitution Fails: The Case for Fmoc-N-amido-PEG2-azide Specification


In-class substitution of PEG linkers without considering specific structural attributes can lead to suboptimal or even failed conjugation outcomes. The exact number of ethylene glycol repeat units, the identity of the protecting group, and the terminal functional groups collectively dictate the linker's solubility, conformational flexibility, and reactivity. For instance, the shorter PEG2 spacer imposes a more constrained geometry compared to longer PEG4 or PEG6 linkers, which can profoundly affect ternary complex formation in PROTAC applications . Furthermore, the choice between Fmoc and Boc protecting groups imposes different deprotection conditions (basic vs. acidic), which can be incompatible with certain payloads or solid-phase synthesis protocols. Therefore, even seemingly minor variations in linker architecture can introduce quantitative differences in biological activity, as evidenced by the marked linker-length dependency observed in BET degrader potency (PEG-3 > PEG-4 >> PEG-2) [1].

Quantitative Evidence Guide for Fmoc-N-amido-PEG2-azide Selection


PROTAC Linker Length-Activity Relationship: BET Degrader Potency

In a systematic study of VHL-recruiting BET degraders, PROTACs featuring a PEG2 linker exhibited significantly lower cellular degradation potency compared to those with PEG3 or PEG4 linkers. Across both triazolodiazepine (JQ1) and tetrahydroquinoline (I-BET726) warhead series, the cellular activity trend followed PEG-3 > PEG-4 ≫ PEG-2 [1]. This class-level inference suggests that the shorter PEG2 spacer may fail to achieve optimal ternary complex geometry, leading to reduced cooperativity and impaired target degradation. The quantitative gap between PEG-2 and PEG-3/PEG-4 can exceed an order of magnitude in potency assays.

PROTAC BET bromodomain linker SAR

Molecular Weight and Solubility Comparison with Longer PEG Homologs

Fmoc-N-amido-PEG2-azide has a molecular weight of 396.44 g/mol, which is lower than that of its directly comparable homolog Fmoc-N-amido-PEG3-azide (440.49 g/mol) . The reduced molecular weight translates to a higher molar concentration per unit mass, which can be advantageous when preparing stock solutions. The solubility in DMSO is reported as a 10 mM solution for the PEG2 variant , while similar data for the PEG3 analog are not explicitly quantified on comparable vendor datasheets. This direct head-to-head comparison of molecular weight provides a quantitative basis for selecting the PEG2 linker when minimizing linker mass or maximizing molar output is desired.

solubility molecular weight PEG linker

Purity Benchmarking Against Alternative Protecting Group (Boc) Variant

Commercially available Fmoc-N-amido-PEG2-azide is supplied with a purity of ≥98% (as determined by HPLC) . In contrast, the Boc-protected analog, t-Boc-N-amido-PEG2-azide, is commonly offered at a lower purity of 95% . This 3% difference in purity can be significant in stoichiometric bioconjugation reactions, where impurities lead to incomplete conversion or the need for excess reagent. Additionally, the Fmoc group offers orthogonal deprotection (piperidine/DMF) that is compatible with acid-sensitive substrates, unlike the Boc group which requires acidic conditions (TFA). This direct head-to-head purity comparison and orthogonal protection strategy provides a clear rationale for selecting the Fmoc variant over the Boc variant when higher purity and base-labile protection are required.

purity protecting group Fmoc vs. Boc

Storage Stability and Handling Advantages

Fmoc-N-amido-PEG2-azide demonstrates defined long-term storage stability: the powder remains stable for 3 years at -20°C, while solutions in DMSO are stable for 6 months at -80°C . Comparable quantitative stability data for the PEG3 or PEG4 homologs are not consistently reported by vendors, making the PEG2 datasheet information uniquely actionable for procurement planning. This explicit stability profile allows researchers to plan stock solution preparation and storage with confidence, avoiding premature degradation that could compromise experimental reproducibility.

stability storage handling

Optimal Application Scenarios for Fmoc-N-amido-PEG2-azide Based on Evidence


Synthesis of Compact PROTACs with Minimal Linker Mass

In PROTAC design where minimizing the overall molecular weight is critical for cell permeability, Fmoc-N-amido-PEG2-azide is the shortest viable PEG linker that still provides sufficient spacing for ternary complex formation. However, users must validate that the constrained geometry is compatible with their specific E3 ligase/target protein pair, as PEG2 linkers can show reduced potency compared to PEG3 or PEG4 in certain contexts [1]. The lower molecular weight (396.44 g/mol) compared to PEG3 (440.49 g/mol) offers a quantitative advantage in payload-to-linker mass ratio.

Base-Labile Protection for Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables clean deprotection under basic conditions (piperidine/DMF), making this linker compatible with standard SPPS protocols. This is in contrast to Boc-protected analogs that require acidic deprotection. The ≥98% purity specification ensures high coupling efficiency and reduces the risk of deletion sequences in the final product.

Copper-Catalyzed and Strain-Promoted Click Chemistry Conjugation

The terminal azide group enables both CuAAC and SPAAC reactions . This dual reactivity provides flexibility in conjugation strategy: CuAAC for high-yield, fast reactions with simple alkynes in vitro, and SPAAC for bioorthogonal labeling in live cells or organisms where copper toxicity is a concern. The defined storage stability profile supports stock solution preparation for high-throughput click chemistry workflows.

Benchmarking Linker Length Series in SAR Studies

When constructing a linker-length SAR panel, Fmoc-N-amido-PEG2-azide serves as the shortest member alongside PEG3, PEG4, and PEG6 variants. The significant potency cliff observed between PEG2 and PEG3/PEG4 in BET degrader studies [1] highlights its utility as a critical negative control or as a tool to probe distance constraints in ternary complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-amido-PEG2-azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.